molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

Cat. No.: B2686924
CAS No.: 73286-97-2
M. Wt: 457.36
InChI Key: XRPKGXCKFNPADD-UHFFFAOYSA-N
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Description

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core, substituted with butyl, tert-butyl, and phenyl groups, and is paired with a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multi-step organic reactionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the quinolinium compound with tetrafluoroboric acid or a tetrafluoroborate salt under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives. Substitution reactions can result in a variety of substituted quinolinium compounds .

Scientific Research Applications

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-phenyl-1-propyl-5,6-dihydrobenzo[h]quinolin-1-ium trifluoromethanesulfonate
  • 4-tert-Butylphenylboronic acid
  • 4,4’-Di-tert-butyl-2,2’-bipyridyl

Uniqueness

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate (CAS Number: 73286-97-2) is a complex organic compound notable for its unique structural and chemical properties. With the molecular formula C27H32BF4NC_{27}H_{32}BF_4N, it features a quinolinium core that is substituted with butyl and tert-butyl groups, along with a phenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the quinolinium ion allows for electrostatic interactions and hydrogen bonding with target biomolecules, potentially influencing various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Quinolinium derivatives have shown promise as antimicrobial agents against various pathogens.
  • Antioxidant Properties : The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
  • Neuroprotective Effects : Some studies suggest that quinolinium compounds can provide neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress.

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. For example, a study evaluating the metabolic stability of related tert-butyl compounds found that modifications to the tert-butyl group influenced metabolic pathways significantly. The replacement of hydrogen atoms in the tert-butyl group with fluorine atoms led to increased metabolic stability, which could be beneficial for enhancing the bioavailability of therapeutic agents derived from similar structures .

Table 1: Summary of In Vitro Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuronal cell death

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinolinium derivatives, including this compound. The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of quinolinium compounds in models of oxidative stress. The results indicated that the compound could reduce oxidative damage in neuronal cells, suggesting its potential role in treating neurodegenerative diseases .

Properties

IUPAC Name

1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKGXCKFNPADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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